molecular formula C7H7BrN2 B1283087 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 142057-56-5

4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No. B1283087
CAS RN: 142057-56-5
M. Wt: 199.05 g/mol
InChI Key: ALJTYVWCWBUADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile (4-Br-DMPPC) is an organic compound with a wide range of applications in scientific research. It is a member of the pyrrole family, consisting of a nitrogen atom and five carbon atoms, and is characterized by its bromo substituent. 4-Br-DMPPC has been used in a variety of biochemical and physiological studies due to its ability to interact with proteins, lipids, and other biomolecules.

Scientific Research Applications

4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile: A Comprehensive Analysis:

Pharmaceutical Research

This compound may serve as an intermediate in the synthesis of various pharmacologically active molecules. Pyrrole derivatives are known to be key components in drugs with anti-inflammatory, antitumor, and cholesterol-reducing properties .

Material Science

Due to its structural uniqueness, it could be used in the development of new materials, such as polymers or dyes, where pyrrole acts as a fundamental building block .

Catalysis

Pyrroles are utilized in catalytic reactions, including polymerization processes and as corrosion inhibitors. This compound could potentially enhance these applications due to its bromine substitution which may influence its reactivity .

Spectrochemical Analysis

The bromine atom in this compound could make it a valuable agent in mass spectral analysis for confirming molecular weights and understanding fragmentation patterns of synthesized compounds .

Biological Studies

As an intermediate in the synthesis of biologically important alkaloids and synthetic heterocyclic derivatives, this compound could be crucial for studying biological pathways and processes .

Molecular Docking Studies

The structure of this compound suggests potential for use in molecular docking studies to predict interactions with biological targets, which is essential in drug design .

Antimicrobial Research

Pyrrole derivatives have applications as antimicrobial agents. The specific structure of 4-bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile might offer unique interactions with microbial enzymes or receptors .

Corrosion Inhibition

In industrial settings, pyrrole derivatives are used as corrosion inhibitors. The bromine atom in this compound could provide enhanced corrosion protection properties .

properties

IUPAC Name

4-bromo-1,5-dimethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c1-5-7(8)3-6(4-9)10(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJTYVWCWBUADZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572357
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142057-56-5
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142057-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of bromine (6.58 mL, 0.13 mol) in acetic acid (60 mL) is added dropwise, with the aid of a dropping funnel, to a solution of 1,5-dimethyl-1H-pyrrole-2-carbonitrile (15.0 g, 0.12 mol) in acetic acid (300 mL). The batch is stirred at ambient temperature for 24 hours. The reaction mixture is then poured into a beaker containing 300 mL of water. The solid formed is filtered off and rinsed with water. It is then dissolved in dichloromethane (300 mL) and the organic phase is washed with brine, dried over Na2SO4, filtered and concentrated in vacuo to yield the expected product in the form of a solid.
Quantity
6.58 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.